molecular formula C10H13N3O3 B7777441 3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide

3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide

Cat. No.: B7777441
M. Wt: 223.23 g/mol
InChI Key: WLNLBFKMHCMEIK-UHFFFAOYSA-N
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Description

3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H13N3O3 It is known for its unique structure, which includes an amino group, a hydroxyimino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and glyoxal.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include oximes, nitroso derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-hydroxyimino-N-(2-methoxyethyl)propanamide
  • 3-amino-3-hydroxyimino-N-(2-methoxypropyl)propanamide

Uniqueness

Compared to similar compounds, 3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-16-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNLBFKMHCMEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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